4-(3-fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid
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Overview
Description
4-(3-fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a trifluoromethyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid involves multiple steps, starting from commercially available precursors. The key steps typically include the formation of the thiazole ring, the introduction of the fluorophenyl group, and the construction of the pyrazole ring. Common synthetic methods include:
Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds between the fluorophenyl group and the thiazole ring.
Cyclization reactions: These are employed to form the thiazole and pyrazole rings under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing group to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the carbonyl groups or other reducible functionalities.
Substitution: Halogen substitution reactions can be used to introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts for Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery .
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid: is similar to other compounds containing thiazole and pyrazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications .
Properties
Molecular Formula |
C24H23F4N3O2S2 |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C24H23F4N3O2S2/c1-12(2)34-22-19(14-7-9-16(10-8-14)24(26,27)28)29-23(35-22)31-20(21(32)33)18(13(3)30-31)15-5-4-6-17(25)11-15/h4-7,11-12,16H,8-10H2,1-3H3,(H,32,33) |
InChI Key |
LDSVVHIOWFIJNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2=CC(=CC=C2)F)C(=O)O)C3=NC(=C(S3)SC(C)C)C4=CCC(CC4)C(F)(F)F |
Origin of Product |
United States |
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